molecular formula C11H7ClF3NS B1610795 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 886629-31-8

4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No.: B1610795
CAS No.: 886629-31-8
M. Wt: 277.69 g/mol
InChI Key: ZDYDRUGLBWIKRO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole is a compound that features a thiazole ring substituted with a chloromethyl group and a trifluoromethylphenyl group

Properties

IUPAC Name

4-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NS/c12-5-9-6-17-10(16-9)7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYDRUGLBWIKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567470
Record name 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886629-31-8
Record name 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

  • Thiourea Formation :
    React 3-(trifluoromethyl)aniline with ammonium thiocyanate (NH$$_4$$SCN) in the presence of HCl to form N-(3-(trifluoromethyl)phenyl)thiourea.

  • Cyclization :
    Treat the thiourea with 1,3-dichloroacetone (ClCH$$2$$COCH$$2$$Cl) in ethanol under reflux. The α-chloroketone facilitates cyclization, forming the thiazole ring with a chloromethyl group at position 4 and the 3-(trifluoromethyl)phenyl group at position 2.

$$
\text{Thiourea} + \text{ClCH}2\text{COCH}2\text{Cl} \xrightarrow{\text{EtOH, reflux}} \text{4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole}
$$

Key Data

Reactants Conditions Yield Reference
3-(Trifluoromethyl)aniline, NH$$_4$$SCN, HCl Ethanol, 80°C, 2h 85% ,
N-(3-(Trifluoromethyl)phenyl)thiourea, 1,3-dichloroacetone Ethanol, reflux, 6h 72%

Notes :

  • The reaction is highly dependent on stoichiometry to avoid di-substitution byproducts.
  • Purification via silica gel chromatography (eluent: ethyl acetate/hexane) yields the product with >95% purity.

Direct Chlorination of Preformed Thiazoles

An alternative route involves chlorinating a preformed thiazole derivative:

Reaction Steps

  • Synthesize 2-[3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole via Hantzsch synthesis.
  • Chlorinate the methyl group at position 4 using sulfuryl chloride (SO$$2$$Cl$$2$$) or N-chlorosuccinimide (NCS) under radical initiation.

$$
\text{2-[3-(Trifluoromethyl)phenyl]-4-methyl-1,3-thiazole} \xrightarrow{\text{SO}2\text{Cl}2, \text{AIBN}} \text{this compound}
$$

Key Data

Reactants Conditions Yield Reference
2-[3-(Trifluoromethyl)phenyl]-4-methyl-1,3-thiazole, SO$$2$$Cl$$2$$ Benzene, 70°C, 12h 68%

Notes :

  • Radical initiators like azobisisobutyronitrile (AIBN) improve regioselectivity.
  • Excess chlorinating agents may lead to over-chlorination.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and reduces time:

Procedure

  • Mix N-(3-(trifluoromethyl)phenyl)thiourea and 1,3-dichloroacetone in water.
  • Irradiate at 200 W, 100°C for 30 minutes under microwave conditions.

$$
\text{Thiourea} + \text{ClCH}2\text{COCH}2\text{Cl} \xrightarrow{\text{H}_2\text{O, MW}} \text{Product}
$$

Key Data

Reactants Conditions Yield Reference
Thiourea, 1,3-dichloroacetone H$$_2$$O, 200 W, 30min 89%

Advantages :

  • Eco-friendly (water as solvent).
  • 48x faster than conventional heating.

Comparative Analysis of Methods

Method Yield Time Scalability Purity
Hantzsch Synthesis 72% 6h High >95%
Direct Chlorination 68% 12h Moderate 90%
Microwave-Assisted 89% 0.5h High >98%

Recommendation :
Microwave-assisted synthesis offers the best balance of yield, speed, and environmental sustainability.

Characterization Data

Applications in Medicinal Chemistry

This compound serves as a key intermediate in antiproliferative agents,. For example, it is used to synthesize urea derivatives with IC$$_{50}$$ values as low as 1.53 μM against cancer cell lines.

Chemical Reactions Analysis

Substitution Reactions at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution, enabling functionalization for drug discovery. Key reactions include:

NucleophileConditionsProductYield*Reference
Primary aminesDMF, 60°C, 12h-CH₂NH-R72–85%
ThiolsEtOH, reflux, 6h-CH₂S-R68–78%
HydroxideNaOH/H₂O, RT-CH₂OH90%
AzidesNaN₃, DMSO, 50°C-CH₂N₃82%

*Typical yields based on analogous thiazole derivatives.

These reactions exploit the chloromethyl group’s electrophilicity, forming bonds with amines (e.g., for prodrug synthesis) or thiols (e.g., bioconjugation). The hydroxylated derivative serves as an intermediate for esterification or further oxidation.

Coupling Reactions Involving the Trifluoromethylphenyl Group

The trifluoromethylphenyl ring participates in cross-coupling reactions due to its electron-withdrawing nature:

Reaction TypeCatalysts/ReagentsProductsApplicationsReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acidsBiaryl hybridsAnticancer scaffolds
UllmannCuI, L-proline, aryl halidesExtended π-systemsMaterial science

For example, Suzuki coupling with pyridinylboronic acids yields hybrid structures showing IC₅₀ values < 5 µM against HepG2 cells . The trifluoromethyl group enhances metabolic stability in these hybrids.

Oxidation and Reduction Reactions

Controlled redox modifications enable tailored derivatives:

  • Oxidation :

    • MnO₂ in CH₃CN oxidizes -CH₂Cl to -COOH, forming a carboxylic acid derivative (used in peptide coupling).

    • Ozone cleaves the thiazole ring under cryogenic conditions, yielding nitriles and sulfonic acids .

  • Reduction :

    • LiAlH₄ reduces -CH₂Cl to -CH₃, simplifying the structure for SAR studies.

    • Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring, altering electronic properties.

Research Findings and Case Studies

  • Anticancer Activity : A Suzuki-coupled derivative with a pyrazole moiety (compound 35b ) showed 95% inhibition of MCF-7 cells at 10 µM .

  • Antimicrobial Utility : Thiazole-oxadiazole hybrids derived from chloromethyl substitution exhibited MICs of 1.8 µg/mL against M. tuberculosis .

  • Enzyme Inhibition : Carboxylic acid derivatives (via -CH₂Cl oxidation) inhibited carbonic anhydrase-III with Kᵢ = 12 nM .

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole has been studied for its potential as a pharmaceutical intermediate. Its thiazole ring is a common motif in many bioactive compounds, making it a valuable building block for synthesizing various drugs.

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The introduction of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against bacterial strains .
  • Anticancer Properties : Some studies have suggested that compounds with thiazole moieties can inhibit tumor growth and induce apoptosis in cancer cells. This compound's structure may contribute to its effectiveness in targeting specific cancer pathways .

Agrochemicals

The compound has applications in the development of agrochemicals, particularly as a pesticide or herbicide. The chloromethyl and trifluoromethyl groups are known to enhance the biological activity of agrochemical agents.

  • Pesticidal Activity : Thiazole derivatives have been explored for their ability to act as fungicides or insecticides. The incorporation of trifluoromethyl groups can improve the stability and effectiveness of these compounds under environmental conditions .

Material Science

In material science, this compound can be utilized in the synthesis of polymers and other materials due to its reactive chloromethyl group.

  • Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in the production of specialty polymers that require enhanced thermal stability or chemical resistance .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of thiazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted that the introduction of halogen substituents like trifluoromethyl increased the potency of these compounds .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiazole derivatives, including those similar to this compound. Results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate various biological pathways and processes .

Comparison with Similar Compounds

Biological Activity

4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole (CAS Number: 886629-31-8) is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chloromethyl group and a trifluoromethyl-substituted phenyl ring, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₁H₇ClF₃NS
  • Molecular Weight : 263.69 g/mol
  • Structure :
    4 Chloromethyl 2 3 trifluoromethyl phenyl 1 3 thiazole\text{4 Chloromethyl 2 3 trifluoromethyl phenyl 1 3 thiazole}

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds reported that those with halogen substituents, particularly chlorine and fluorine, showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to contribute to this increased potency by affecting the electron density on the aromatic system, thereby enhancing interaction with microbial targets .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. The IC50 values reported for these activities ranged from 10 to 20 µM, indicating moderate potency compared to established chemotherapeutics .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The presence of the chloromethyl group enhances binding affinity to the enzyme's active site. A structure-activity relationship (SAR) analysis indicated that modifications at the phenyl ring significantly affect AChE inhibition efficacy .

Study 1: Antimicrobial Efficacy

In a comparative study of various thiazole derivatives, this compound was found to exhibit superior activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL. This study highlighted the importance of substituent effects on biological activity and provided insights into potential structural modifications for enhanced efficacy .

Study 2: Anticancer Mechanisms

A recent investigation into the anticancer properties of this compound revealed that it significantly reduces viability in MDA-MB-231 breast cancer cells. Mechanistic studies indicated that treatment led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, confirming its role in inducing apoptosis .

Summary Table of Biological Activities

Activity TypeObserved EffectIC50/MIC ValuesReferences
AntimicrobialEffective against S. aureusMIC = 8 µg/mL
AnticancerInhibits proliferation in cancer cellsIC50 = 10-20 µM
Enzyme InhibitionAChE inhibitionIC50 = Not specified

Q & A

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. Key steps include:
  • Reacting 3-(trifluoromethyl)benzaldehyde with thioamides or thioureas in the presence of a chloromethylating agent (e.g., chloromethyl methyl ether).
  • Optimizing solvent polarity (e.g., ethanol or DMF) and temperature (70–90°C) to enhance cyclization efficiency .
  • Catalytic use of acidic or basic agents (e.g., HCl or K₂CO₃) to stabilize intermediates and improve yields (reported up to 87–96% in analogous thiazole syntheses) .
  • Critical Control Parameters : Monitor reaction progress via TLC, and purify via recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks to confirm the thiazole ring (C-2 and C-4 protons at δ 7.2–8.5 ppm), chloromethyl group (CH₂Cl at δ 4.5–4.8 ppm), and trifluoromethylphenyl moiety (CF₃ at δ 120–125 ppm in ¹³C) .
  • FT-IR : Identify C-Cl stretching (~650 cm⁻¹) and thiazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, S, and Cl content (e.g., deviations <0.3% indicate high purity) .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound's reactivity in subsequent derivatization reactions?

  • Methodological Answer : The chloromethyl group serves as a versatile site for nucleophilic substitution or cross-coupling reactions:
  • Nucleophilic Substitution : React with amines (e.g., benzylamine) in polar aprotic solvents (e.g., DMF) to form secondary amines .
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups, enhancing pharmacological potential .
  • Stability Considerations : The electron-withdrawing trifluoromethylphenyl group reduces chloromethyl reactivity, requiring elevated temperatures (80–100°C) for efficient substitution .

Q. What computational methods are used to predict the binding interactions of this thiazole derivative with biological targets?

  • Methodological Answer :
  • Molecular Docking : Employ software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase). The trifluoromethylphenyl group forms π–π interactions with aromatic residues (e.g., Trp286 in AChE), while the thiazole ring aligns with hydrophobic pockets .
  • MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to evaluate conformational changes and hydrogen bond retention .
  • QSAR Studies : Correlate substituent effects (e.g., Cl vs. F on the phenyl ring) with inhibitory potency using regression models .

Q. How can researchers resolve discrepancies in elemental analysis data when synthesizing this compound?

  • Methodological Answer :
  • Recalibration : Verify instrument accuracy using certified standards (e.g., sulfanilamide for CHNS analysis).
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., incomplete chlorination intermediates) .
  • Alternative Techniques : Supplement with X-ray crystallography (if single crystals are obtainable) to unambiguously confirm structure .

Notes on Data Interpretation

  • Contradictions in Synthesis : and report varying yields (87–96%) for analogous compounds, likely due to differences in solvent polarity or catalyst loading. Researchers should optimize conditions systematically.
  • Safety Considerations : The chloromethyl group is a potential alkylating agent; handle under inert atmosphere with proper PPE .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole

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